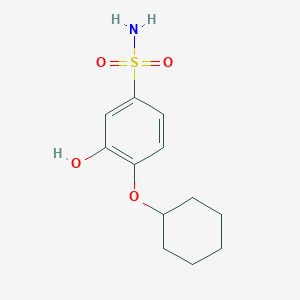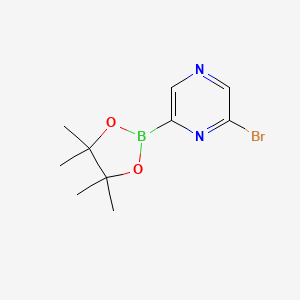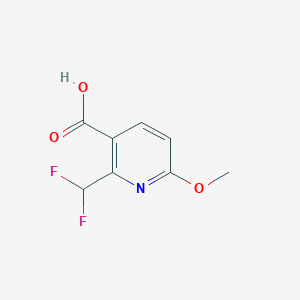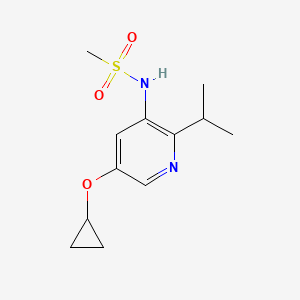
3-(Cyclopropylmethyl)-2-hydroxy-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclopropylmethyl)-2-hydroxy-N-methylbenzamide is an organic compound that features a cyclopropylmethyl group, a hydroxyl group, and a benzamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethyl)-2-hydroxy-N-methylbenzamide typically involves the following steps:
Formation of the Cyclopropylmethyl Group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagent.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions, often using oxidizing agents like osmium tetroxide or potassium permanganate.
Formation of the Benzamide Structure: The benzamide structure is formed by reacting the appropriate benzoyl chloride with a primary amine, followed by methylation using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and catalysts to enhance yield and efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also common in industrial settings.
化学反応の分析
Types of Reactions
3-(Cyclopropylmethyl)-2-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The benzamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran (THF).
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of N-alkylated benzamides.
科学的研究の応用
3-(Cyclopropylmethyl)-2-hydroxy-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(Cyclopropylmethyl)-2-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and benzamide structure allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. The cyclopropylmethyl group may enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-(Cyclopropylmethyl)-2-hydroxybenzamide: Lacks the N-methyl group, which may affect its binding properties and reactivity.
2-Hydroxy-N-methylbenzamide: Lacks the cyclopropylmethyl group, which may reduce its steric bulk and alter its interaction with molecular targets.
3-(Cyclopropylmethyl)benzamide: Lacks the hydroxyl group, which may decrease its ability to form hydrogen bonds.
Uniqueness
3-(Cyclopropylmethyl)-2-hydroxy-N-methylbenzamide is unique due to the combination of its functional groups, which confer specific chemical properties and biological activities. The presence of the cyclopropylmethyl group, hydroxyl group, and N-methyl group allows for a diverse range of interactions and reactivity, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC名 |
3-(cyclopropylmethyl)-2-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C12H15NO2/c1-13-12(15)10-4-2-3-9(11(10)14)7-8-5-6-8/h2-4,8,14H,5-7H2,1H3,(H,13,15) |
InChIキー |
SWWVBUQZJIPOIR-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=CC=CC(=C1O)CC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4S)-2-[1-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-methoxy-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14849884.png)












